4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine
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Overview
Description
4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is a chemical compound with the molecular formula C₉H₇FN₄ and a molecular weight of 190.18 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications . The compound features a pyrimidine ring substituted with a fluoropyridine moiety, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that fluorinated pyrimidines and pyridines often interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
Fluorinated compounds often exert their effects by interacting with their targets and inducing changes in their function. The presence of a fluorine atom can enhance the compound’s binding affinity and selectivity .
Biochemical Pathways
Fluorinated pyrimidines and pyridines are known to be involved in various biochemical pathways, often influencing cellular processes such as dna synthesis and enzymatic reactions .
Pharmacokinetics
The presence of a fluorine atom can often enhance the bioavailability and metabolic stability of a compound .
Result of Action
Fluorinated compounds often exhibit various biological activities, including antiviral, antifungal, and antitumor effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One method employs Selectfluor in the presence of silver carbonate (Ag₂CO₃) to achieve high yields with excellent regioselectivity . Another approach involves a multi-step process starting with the esterification of nicotinic acid, followed by oxidation, nucleophilic substitution, and reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as those involving Selectfluor and silver carbonate, suggests potential for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: The fluoropyridine moiety allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor for fluorination, silver carbonate for regioselective reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, selective fluorination can yield 5-fluoro-2-aminopyrimidine derivatives .
Scientific Research Applications
4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is used in a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
5-Fluoro-2-aminopyrimidine: Shares the fluoropyridine moiety and exhibits similar chemical properties.
Pyrimidifen analogs: Compounds where the phenyl moiety is replaced with a pyridinyl moiety.
5-Chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine: A potent inhibitor of the JAK2 kinase.
Uniqueness
4-(5-Fluoropyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective fluorination and its potential as a scaffold for drug development make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-(5-fluoropyridin-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4/c10-7-3-6(4-12-5-7)8-1-2-13-9(11)14-8/h1-5H,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZGUGFNVQVOPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C2=CC(=CN=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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